Diisononyl cyclohexane-1,2-dicarboxylate
Description
Properties
CAS No. |
474919-59-0 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Characteristics
Diisononyl cyclohexane-1,2-dicarboxylate is characterized by the following properties:
- Molecular Formula : C26H48O4
- CAS Number : 166412-78-8
- EINECS Number : 431-890-2
- Appearance : Clear liquid
- Density : Approximately 0.945 - 0.958 g/cm³
These properties make DINCH suitable for various applications, particularly in the production of flexible materials.
Industrial Applications
-
Plasticizer for Polyvinyl Chloride (PVC)
- DINCH is widely used as a plasticizer in PVC formulations, enhancing the flexibility and durability of products such as:
- Flooring materials
- Wall coverings
- Films and sheets
- Hoses and tubing
- Adhesives and sealants
- DINCH is widely used as a plasticizer in PVC formulations, enhancing the flexibility and durability of products such as:
-
Medical Products
- Due to its non-toxic nature, DINCH is employed in the manufacture of medical devices including:
- Catheters
- Blood bags
- Surgical gloves
- Due to its non-toxic nature, DINCH is employed in the manufacture of medical devices including:
-
Food Packaging
- DINCH is approved for use in food contact materials, making it ideal for:
- Food wraps
- Containers and packaging films
- DINCH is approved for use in food contact materials, making it ideal for:
-
Children's Toys
- The compound is utilized in the production of toys that require safety and compliance with health regulations.
-
Textiles
- It serves as a plasticizer in textile coatings to improve softness and flexibility.
Environmental and Health Considerations
DINCH was developed as a safer alternative to traditional phthalate plasticizers, which have raised health concerns due to their potential endocrine-disrupting effects. Studies have shown that DINCH exhibits lower toxicity levels compared to phthalates like diisononyl phthalate (DINP) .
Comparative Toxicity Analysis
A comparative analysis between DINP and DINCH revealed that while both compounds affect lipid metabolism in cells, DINCH has a significantly lower impact on cellular toxicity . This makes it a preferred choice for applications where human exposure is a concern.
Use in Medical Devices
A study conducted on the effects of DINCH on rat offspring indicated that prenatal exposure did not adversely affect reproductive health compared to traditional plasticizers . This highlights its suitability for medical applications where safety is paramount.
Consumer Product Safety
Research assessing consumer products containing DINCH found no significant risk associated with its use in children's toys and food packaging . The findings support regulatory approvals for its application in sensitive areas.
Data Table: Applications of this compound
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| PVC Products | Flooring, wall coverings | Enhanced flexibility, durability |
| Medical Devices | Catheters, blood bags | Non-toxic, safe for human contact |
| Food Packaging | Wrapping films, containers | Approved for food contact |
| Children's Toys | Soft toys | Compliant with health regulations |
| Textiles | Coatings | Improved softness and flexibility |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C26H48O4 (average molecular weight: 424.66 g/mol) .
- Applications : Primarily used in PVC medical devices, food packaging, toys, and polystyrene impact modifiers (up to 40% in PVC and 3% in polystyrene) .
- Regulatory Status : Approved by the European Food Safety Authority (EFSA) for food-contact materials since 2006 and compliant with REACH restrictions (≤0.1 wt% phthalates in flexible PVC) .
Phthalate-Based Plasticizers
Di(2-ethylhexyl) Phthalate (DEHP)
- Structure : Aromatic benzene ring with branched alkyl chains.
- Toxicity : Classified as a reproductive toxicant and endocrine disruptor; restricted in the EU and U.S. .
- Performance : High plasticizing efficiency but prone to leaching, leading to environmental and health risks .
Diisononyl Phthalate (DINP)
- Relationship to DINCH : DINCH is the hydrogenated derivative of DINP .
- Toxicity : DINP exhibits obesogenic effects in preadipocyte cells (3T3-L1), whereas DINCH shows milder impacts on lipid metabolism .
- Regulatory Status : Phased out in children’s products due to toxicity concerns, accelerating DINCH adoption .
Non-Phthalate Alternatives
Dioctyl Succinate (DOS) and Dioctyl Maleate (DOM)
- Structure : Aliphatic esters without cyclic structures.
- Toxicity: Limited data, but structural similarity to phthalates raises concerns about metabolite persistence .
1,4-Butanediol Dibenzoate (BDB)
- Structure : Dibenzoate ester with a short-chain diol.
- Advantages : High biodegradability but inferior flexibility in PVC compared to DINCH .
Tris(2-ethylhexyl) Trimellitate (TOTM)
- Structure : Trimeric ester with a trimellitic acid core.
- Performance : Superior thermal stability (>200°C) but higher viscosity, limiting processing efficiency .
- Applications : Used in high-temperature cables, contrasting with DINCH’s focus on low-temperature medical devices .
Performance and Toxicity Data Table
Environmental and Technological Considerations
- Emission Characteristics : DINCH exhibits lower volatility than DEHP, reducing indoor air contamination . However, its aquatic toxicity (LC50 = 6.42 mg/L) necessitates careful disposal .
- Sensory Applications : DINCH enhances sensitivity to BTEX (benzene, toluene, ethylbenzene, xylene) in polymer-coated sensors, outperforming diisooctyl azelate (DIOA) and n-butyl stearate (BS) .
- Degradation : DINCH metabolites like cyclohexane-1,2-dicarboxylic acid (CHDA) are excreted in humans within 48 hours, suggesting lower bioaccumulation than phthalates .
Preparation Methods
Reaction Mechanism and Conditions
Direct esterification involves the condensation of cyclohexane-1,2-dicarboxylic anhydride with excess isononyl alcohol in the presence of a catalyst and water-carrying solvent. The general reaction is:
Tin-based catalysts, such as dibutyltin oxide and attapulgite tin oxide, are preferred for their high activity and selectivity. The reaction typically proceeds at 150–230°C, with water removed via azeotropic distillation using solvents like n-hexane or toluene.
Experimental Optimization
Key parameters influencing yield and purity include:
-
Catalyst type and loading : Attapulgite tin oxide (0.10–0.20 wt%) achieves 98–99% yield, outperforming dibutyltin oxide.
-
Temperature : Reactions at 230°C for 3–6 hours optimize conversion while minimizing side products.
-
Molar ratio : A 2.4:1 alcohol-to-anhydride ratio ensures complete esterification.
Table 1: Representative Direct Esterification Conditions and Outcomes
| Example | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Dibutyltin oxide | 230 | 3 | 95 | 98.0 |
| 3 | Attapulgite tin oxide | 230 | 4 | 98 | 99.0 |
| 4 | Attapulgite tin oxide | 230 | 6 | 99 | 99.5 |
Data adapted from patent examples.
Hydrogenation of Phthalate Esters
Process Overview
DINCH can be synthesized via hydrogenation of diisononyl phthalate (DINP), where the benzene ring is catalytically reduced to a cyclohexane structure. This method, while industrially established, requires high-pressure hydrogen (20 MPa) and Raney nickel catalysts, posing challenges in equipment safety and catalyst recovery.
Limitations and Advancements
Early implementations faced issues with incomplete hydrogenation and byproduct formation. Modern adaptations use selective catalysts and lower pressures, though the process remains less favorable compared to direct esterification due to higher energy inputs.
Cyclization-Hydrogenation-Esterification Method
Multi-Step Synthesis
This route begins with a Diels-Alder reaction between butadiene and maleic anhydride to form cyclohexene dicarboxylic anhydride, followed by hydrogenation to cyclohexane-1,2-dicarboxylic anhydride. Subsequent esterification with isononyl alcohol yields DINCH.
Advantages Over Competing Methods
-
Avoids high-pressure conditions required for phthalate hydrogenation.
-
Utilizes readily available feedstocks (butadiene, maleic anhydride).
Catalytic Systems and Reaction Engineering
Catalyst Performance
Tin-based catalysts dominate due to their Lewis acidity, which facilitates proton transfer during esterification. Attapulgite tin oxide, a natural clay-supported catalyst, enhances surface area and recyclability, reducing costs by 15–20% compared to synthetic alternatives.
Solvent Selection
Water-carrying solvents (e.g., n-hexane, toluene) enable azeotropic water removal, shifting equilibrium toward product formation. Post-reaction, solvents are recovered via distillation, aligning with green chemistry principles.
Purification and Quality Control
Filtration and Adsorption
Post-esterification, unreacted alcohol and catalysts are removed using filtration solvents (ether, petroleum ether). Silica gel H (10–20 g per 100 mL filtrate) adsorbs residual impurities, yielding DINCH with >99% purity.
Analytical Validation
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm structural integrity and purity, with regulatory compliance per EU 2011/10 standards.
Industrial Scalability and Environmental Impact
Q & A
Basic Research: What analytical methods are recommended for identifying DINCH metabolites in human biological samples?
Methodological Answer:
DINCH metabolites, such as mono-hydroxy isononyl cyclohexane-1,2-dicarboxylate (OH-MiNCH) and mono-oxo isononyl cyclohexane-1,2-dicarboxylate (oxo-MiNCH), can be quantified using high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) . This method achieves detection limits as low as 0.04–0.7 ng/mL and is validated for precision and accuracy in urine matrices . For broader metabolite profiling, untargeted metabolomics workflows using high-resolution mass spectrometry (HRMS) coupled with advanced data processing algorithms (e.g., XCMS Online, MetaboAnalyst) enable the discovery of novel biomarkers .
Basic Research: How can researchers assess DINCH contamination in environmental matrices like indoor dust?
Methodological Answer:
Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) provides high sensitivity and resolution for detecting DINCH in complex environmental samples. This method minimizes matrix interference and achieves quantification limits of ~1.13 ng/g in dust . Isotope dilution techniques using deuterated internal standards (e.g., DEHA-D8) improve accuracy by correcting for extraction inefficiencies .
Advanced Research: How do the toxicokinetic profiles of DINCH and its metabolites compare to traditional phthalates?
Methodological Answer:
Comparative toxicokinetic studies require compartmental pharmacokinetic modeling based on urinary excretion data. DINCH metabolites exhibit a slower elimination half-life (~12–24 hours) compared to diethylhexyl phthalate (DEHP) metabolites (~6–12 hours), suggesting differences in metabolic pathways or tissue distribution . Dose-response studies in human cohorts reveal DINCH metabolites (e.g., OH-MiNCH) accumulate linearly with exposure, unlike non-linear trends observed for some phthalates .
Advanced Research: What strategies resolve contradictions in DINCH’s endocrine disruption potential across studies?
Methodological Answer:
Discrepancies arise from variations in assay sensitivity (e.g., estrogen receptor transactivation vs. steroidogenic gene expression) and metabolite specificity. For example, DINCH itself shows no estrogenic activity (EC50 > 10⁻⁴ M), but its oxidized metabolites may interact with nuclear receptors at higher concentrations . Researchers should employ multi-omics approaches (transcriptomics, proteomics) to identify indirect endocrine effects, such as adipogenic differentiation in stromal vascular fractions .
Basic Research: What safety protocols are critical for handling DINCH in laboratory settings?
Methodological Answer:
Despite limited toxicity data, personal protective equipment (PPE) compliant with EN 166 (EU) or NIOSH (US) standards is mandatory. This includes nitrile gloves (tested against DINCH permeation), full-face respirators with ABEK filters, and flame-retardant lab coats . Ventilation systems must maintain airborne concentrations below thresholds for analogous plasticizers (e.g., DEHP) due to insufficient occupational exposure limits (OELs) for DINCH .
Advanced Research: How can researchers address data gaps in DINCH’s ecological toxicity?
Methodological Answer:
Standardized OECD test guidelines (e.g., OECD 201/202 for algal/daphnia toxicity) should be adapted using DINCH’s physicochemical properties (log Kow ~8–9, water solubility <0.1 mg/L) to design tiered assessments. Evidence gaps in bioaccumulation potential (BCF) and soil mobility necessitate QSAR modeling based on structural analogs (e.g., DEHP) until empirical data are available .
Basic Research: What experimental designs are optimal for studying DINCH’s effects on polymer performance?
Methodological Answer:
Dynamic mechanical analysis (DMA) and tensile testing under ISO 527 protocols quantify DINCH’s plasticizing efficiency in PVC matrices. DINCH exhibits comparable flexibility to DEHP (storage modulus reduction ~30–40% at 25°C) but requires optimization of curing temperatures (>160°C) to mitigate volatility losses . Accelerated aging studies (e.g., 70°C/50% RH for 28 days) assess long-term stability .
Advanced Research: How can metabolomics data clarify DINCH’s systemic toxicity in longitudinal studies?
Methodological Answer:
Time-series metabolomics in rodent models identifies dose-dependent perturbations in lipid metabolism (e.g., carnitine shuttle inhibition) and oxidative stress markers (glutathione depletion). Correlation of urinary metabolites (e.g., OH-MiNCH) with hepatic transcriptome data reveals compensatory mechanisms, such as cytochrome P450 upregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
